[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate
Description
Properties
IUPAC Name |
(4-acetyloxy-1,3-dioxolan-2-yl)methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-9(14)18-12-8-16-11(19-12)7-17-13(15)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFOOXNVWXVDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(O1)COC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431501 | |
| Record name | [4-(Acetyloxy)-1,3-dioxolan-2-yl]methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145354-82-1 | |
| Record name | [4-(Acetyloxy)-1,3-dioxolan-2-yl]methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate typically involves the esterification of benzoic acid with a dioxolane derivative. One common method includes the reaction of benzoic acid with [4-(hydroxymethyl)-1,3-dioxolan-2-YL] acetate in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate moiety, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester linkage, potentially converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the acetyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide can facilitate substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound's unique structure allows for various pharmaceutical applications, particularly in drug design and development.
1. Antiviral and Anticancer Agents
Research indicates that dioxolane derivatives, including [4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate, can serve as precursors for nucleoside analogs with antiviral and anticancer properties. For instance, compounds derived from dioxolanes have shown efficacy in treating various cancers, including solid tumors and leukemias .
2. Drug Delivery Systems
The compound's ability to form stable complexes with biological molecules suggests potential use in drug delivery systems. Its dioxolane structure may enhance solubility and bioavailability of therapeutic agents.
Material Science Applications
In material science, this compound can be utilized as a building block for advanced materials.
1. Polymer Chemistry
The compound can act as a chain transfer agent in polymerization processes, leading to the development of novel polymers with tailored properties .
2. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound is suitable for formulating coatings and adhesives that require specific performance characteristics.
Case Studies
Several studies highlight the practical applications of this compound:
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the synthesis of nucleoside analogs from dioxolane derivatives that exhibited significant anticancer activity against various cell lines. The research emphasized the importance of optimizing reaction conditions to improve yield and purity .
Case Study 2: Polymer Development
Another investigation explored the use of this compound as a chain transfer agent in controlled radical polymerization. The results indicated that incorporating this compound led to polymers with enhanced mechanical properties and thermal stability .
Mechanism of Action
The mechanism of action of [4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring can enhance the compound’s binding affinity and selectivity, while the benzoate moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate with structurally analogous compounds, focusing on molecular features, synthesis, and functional properties:
Structural and Functional Differences
Ester Group Variations :
- The target compound’s acetyloxy group distinguishes it from simpler analogs like methyl 3-(1,3-dioxolan-2-yl)benzoate , which lacks this functionality .
- Ethyl 3-((1,3-dioxolan-2-yl)methyl)benzoate (3ac) features an ethyl ester instead of methyl, impacting lipophilicity and hydrolysis kinetics .
Substitution Patterns :
- Positional isomerism is critical: Methyl 3-(1,3-dioxolan-2-yl)benzoate places the dioxolane at the 3-position, whereas the target compound and C2-Gc8 utilize 4-position substitutions, altering electronic and steric profiles .
Physicochemical and Toxicological Properties
- Spectroscopic Data : ¹H NMR signals for dioxolane protons typically appear at δ 4.0–5.5 ppm, while benzoate carbonyls resonate near δ 165–170 ppm .
- Toxicity: While specific data for the target compound are lacking, related piperazine-ethanol benzoate salts exhibit moderate oral toxicity (e.g., LD₅₀ = 650 mg/kg in mice) .
Biological Activity
[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate is an organic compound characterized by its unique structure, which includes a dioxolane ring and an acetyloxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other industries.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{14}O_{5}, with a molar mass of approximately 266.25 g/mol. Its structure features a benzoate moiety linked to a dioxolane ring, which contributes to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C_{12}H_{14}O_{5} |
| Molar Mass | 266.25 g/mol |
| Functional Groups | Dioxolane, Acetyloxy |
| Solubility | Moderately soluble in polar solvents |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The presence of the dioxolane ring enhances binding affinity and selectivity towards enzymes and receptors, while the acetyloxy group may influence pharmacokinetic properties such as solubility and stability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of dioxolane compounds have shown effectiveness against various bacterial strains, suggesting potential for development into antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is noteworthy. Studies have demonstrated that dioxolane derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .
Anticancer Activity
Several studies have investigated the anticancer properties of dioxolane-containing compounds. For example, research has shown that certain dioxolane derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The structural features of this compound may contribute to these effects by modulating cellular pathways involved in cancer progression .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various dioxolane derivatives, including those similar to this compound. Results indicated significant inhibition of Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anti-inflammatory Mechanism : Research highlighted in Pharmaceutical Research demonstrated that a derivative of this compound significantly reduced edema in animal models through inhibition of COX enzymes.
- Anticancer Activity : A clinical study referenced in Cancer Chemotherapy and Pharmacology reported that dioxolane derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications.
Q & A
Advanced Research Question
- X-ray Crystallography : Resolve the absolute configuration using single-crystal diffraction. For related dioxolane derivatives, the (2R,3R,4R) configuration was confirmed via this method .
- NMR Analysis : Compare coupling constants (e.g., ) with known diastereomers. Vicinal coupling constants >4 Hz suggest axial-equatorial proton arrangements in the dioxolane ring .
- Circular Dichroism (CD) : Validate enantiomeric excess (>98%) for chiral synthesis protocols .
What analytical techniques are most effective for detecting degradation products of this compound under varying pH conditions?
Advanced Research Question
- Hydrolysis Pathways : The acetyloxy and benzoate esters hydrolyze in acidic (pH <3) or alkaline (pH >10) conditions.
- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) to identify degradation products (e.g., benzoic acid, 1,3-dioxolan-2-ylmethanol). Quantify degradation rates at 25°C, 40°C, and 60°C .
- Kinetic Studies : Fit data to first-order kinetics; half-life () ranges from 2 hours (pH 12) to 72 hours (pH 7) .
How do discrepancies in reported melting points arise for this compound, and how can they be resolved?
Q. Data Contradiction Analysis
- Purity Variability : Impurities (e.g., unreacted benzoyl chloride) lower melting points. Recrystallize from ethanol/water (mp: 139–140°C for pure samples) .
- Polymorphism : Use differential scanning calorimetry (DSC) to detect polymorphic transitions. For example, a 3°C variation may indicate metastable forms .
- Methodology : Standardize heating rates (1°C/min) during mp determination .
What computational approaches predict the compound’s solubility and partition coefficient (log P)?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate solvation free energy in water, DMSO, and ethanol. Predicted log P: 2.8 ±0.3 (experimental: 2.5) .
- QSAR Models : Use descriptors like polar surface area (PSA) and molar refractivity to refine predictions. PSA = 75 Ų correlates with low intestinal absorption .
- Validation : Compare with experimental shake-flask method (octanol/water partition) .
What safety protocols are critical given the lack of toxicological data for this compound?
Basic Research Question
- In Vitro Assays : Prioritize Ames test (mutagenicity) and MTT assay (cytotoxicity) in HepG2 cells .
- Handling : Use fume hoods, nitrile gloves, and ANSI Z87.1-compliant goggles to prevent exposure .
- Waste Disposal : Incinerate at >1000°C with alkaline scrubbers to neutralize acidic byproducts .
How does the compound’s stability in solution impact biological assay design?
Q. Experimental Design Consideration
- Solvent Selection : Use DMSO stock solutions (<10 mM) stored at -20°C; avoid aqueous buffers >6 hours to prevent hydrolysis .
- Control Experiments : Include vehicle controls (e.g., 0.1% DMSO) to distinguish compound effects from solvent artifacts .
- LC-MS Monitoring : Confirm compound integrity in cell culture media (e.g., DMEM + 10% FBS) at 0, 6, and 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
